Home > Products > Screening Compounds P50044 > Bupranolol hydrochloride
Bupranolol hydrochloride - 15148-80-8

Bupranolol hydrochloride

Catalog Number: EVT-261945
CAS Number: 15148-80-8
Molecular Formula: C14H23Cl2NO2
Molecular Weight: 308.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Bupranolol hydrochloride is an aromatic ether.
An adrenergic-beta-2 antagonist that has been used for cardiac arrhythmia, angina pectoris, hypertension, glaucoma, and as an antithrombotic.
Classification

Bupranolol hydrochloride falls under the category of beta-adrenergic antagonists, which are drugs that inhibit the action of catecholamines at beta receptors. This class includes various other compounds like propranolol, but bupranolol is noted for its lack of intrinsic sympathomimetic activity while possessing strong membrane-stabilizing effects .

Synthesis Analysis

The synthesis of bupranolol hydrochloride involves several key steps:

  1. Formation of Epoxy Intermediate: The process begins with the reaction between 2-chloro-5-methylphenol and epichlorohydrin, resulting in the formation of 1-(2-chloro-5-methylphenoxy)-2,3-epoxypropane.
  2. Nucleophilic Substitution: This intermediate then undergoes a nucleophilic substitution reaction with tert-butylamine to yield bupranolol.
  3. Salt Formation: Finally, bupranolol is converted into its hydrochloride salt through treatment with hydrochloric acid .

Technical Parameters

  • Temperature Control: The reactions are typically conducted under controlled temperatures to optimize yield and minimize by-products.
  • Purification: High-performance liquid chromatography (HPLC) is commonly employed for purification and quality control during industrial production.
Molecular Structure Analysis

Bupranolol hydrochloride has a complex molecular structure characterized by:

  • Core Structure: The molecule features a phenolic ring substituted with a chloro group and an alkylamine side chain.
  • Stereochemistry: The compound contains stereocenters that contribute to its pharmacological activity.
  • Molecular Weight: The average molecular weight is approximately 271.783 g/mol .

Structural Data

The structural formula can be represented as follows:

Bupranolol Hydrochloride C14H22ClNO2 \text{Bupranolol Hydrochloride}\quad \text{ C}_{14}\text{H}_{22}\text{ClNO}_2\text{ }
Chemical Reactions Analysis

Bupranolol hydrochloride can participate in various chemical reactions:

  1. Oxidation Reactions: The methyl group on the benzene ring can be oxidized to form carboxybupranolol using agents like potassium permanganate or chromium trioxide.
  2. Reduction Reactions: Reduction of the epoxide intermediate can occur during synthesis, typically using lithium aluminum hydride as a reducing agent.
  3. Substitution Reactions: Nucleophilic substitution reactions are crucial in the initial synthesis steps involving tert-butylamine.

Common Reagents and Conditions

  • Oxidation Agents: Potassium permanganate, chromium trioxide.
  • Reducing Agents: Lithium aluminum hydride.
  • Substitution Reagents: Sodium hydroxide and tert-butylamine.
Mechanism of Action

Bupranolol hydrochloride functions primarily by competitively binding to beta-adrenergic receptors, specifically beta-1, beta-2, and beta-3 adrenergic receptors. This competitive inhibition prevents endogenous catecholamines such as adrenaline from exerting their effects on these receptors.

Effects on Cardiac Function

  • Heart Rate Reduction: By blocking beta-1 receptors in the heart, bupranolol reduces heart rate and cardiac output.
  • Blood Pressure Control: It leads to decreased systolic and diastolic blood pressure through reduced myocardial contractility and conduction velocity .

The compound stabilizes cardiac electrical activity, thus minimizing arrhythmias.

Physical and Chemical Properties Analysis

Bupranolol hydrochloride exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a white crystalline powder.
  • Solubility: Soluble in water, methanol, and ethanol; insoluble in non-polar solvents.
  • Melting Point: The melting point ranges from 170°C to 175°C.
  • pH Stability: Stable within a pH range of 4 to 7 .

Relevant Data

  • Molecular Weight: Approximately 271.783 g/mol.
  • Density: Approximately 1.1 g/cm³.
Applications

Bupranolol hydrochloride has diverse applications across various fields:

  1. Clinical Medicine: Primarily used for treating hypertension, tachycardia, and glaucoma.
  2. Research Applications:
    • Used as a model compound in studies exploring beta-adrenergic antagonism.
    • Investigated for its effects on various tissues in biological research.
  3. Pharmaceutical Development: Serves as a foundational compound for developing new beta-blockers and related pharmaceuticals.

Scientific Research

Research continues into novel derivatives of bupranolol that may exhibit improved pharmacological profiles or additional therapeutic benefits .

Introduction
Of chloro-substituted aromatic ring enhancing membrane affinity1970sClinical adoption in Europe/AsiaFirst-line for hypertension and tachyarrhythmias1980sGlaucoma applicationTopical formulation reducing intraocular pressure

Structural and Chemical Significance in Beta-Adrenergic Pharmacology

Bupranolol hydrochloride (chemical name: 1-(tert-butylamino)-3-(2-chloro-5-methylphenoxy)propan-2-ol hydrochloride) is characterized by a chloro-methylphenyl ether scaffold linked to a propanolamine side chain. Its molecular formula is C₁₄H₂₂ClNO₂·HCl, with a molar mass of 308.24 g/mol [1]. The compound’s crystallographic structure reveals key features:

  • Phenol Ether Core: Enhances lipid solubility (logP = 3.14) versus naphthalene-based propranolol, facilitating central nervous system penetration [5].
  • Chlorine Substituent: At the ortho position increases receptor binding affinity via hydrophobic interactions with beta-adrenergic receptor subpockets [9].
  • tert-Butylamino Group**: Optimizes antagonist potency by forming salt bridges with aspartate residues in transmembrane domain 3 of beta receptors [5].

Bupranolol acts as a competitive, non-selective antagonist at beta-1, beta-2, and beta-3 adrenergic receptors, with equilibrium dissociation constants (Ki) of 1.2 nM, 0.8 nM, and 120 nM, respectively [1] [5]. This broad receptor coverage distinguishes it from cardioselective agents like metoprolol. Its membrane-stabilizing activity further modulates sodium channels, contributing to antiarrhythmic effects independent of beta-blockade [1].

Table 2: Comparative Beta-Blocker Pharmacodynamics

Compoundβ₁-Adrenoceptor Ki (nM)β₂-Adrenoceptor Ki (nM)β₃-Adrenoceptor Ki (nM)Membrane Stabilization
Bupranolol1.20.8120Yes
Propranolol2.11.3850Yes
Atenolol35520>10,000No

Current Research Landscape and Knowledge Gaps

Contemporary studies focus on bupranolol’s applications beyond cardiovascular therapy. Notably, its potent blockade of beta-3 adrenergic receptors—implicated in lipolysis and thermogenesis—supports investigations in metabolic disorders [5]. In ophthalmology, bupranolol’s intraocular pressure reduction via aqueous humor suppression remains mechanistically underexplored compared to timolol [1].

Critical knowledge gaps persist:

  • Molecular Binding Dynamics: High-resolution cryo-EM structures of bupranolol-bound beta receptors are lacking, hindering rational design of derivatives [9].
  • Metabolite Pharmacology: The primary metabolite, carboxybupranolol, accounts for 90% of urinary excretion but its biological activity is uncharacterized [1].
  • Population-Specific Responses: Genetic polymorphisms in cytochrome P450 2D6 (CYP2D6) may alter bupranolol metabolism, yet pharmacogenomic studies are absent [3].

Clinical trials involving bupranolol remain scarce. Analysis of 404,637 interventional trials registered on ClinicalTrials.gov reveals only 0.01% investigate bupranolol, contrasting with 19.8% for propranolol [3] [6]. Underrepresentation of pediatric, geriatric, and diverse ethnic groups further limits generalizability [6].

Table 3: Clinical Trial Representation (2019–2023)

Therapeutic AreaBupranolol TrialsAll Beta-Blocker Trials
Cardiovascular218,599
Glaucoma15,210
Metabolic Disorders016,255

Future research priorities include:

  • Receptor-Specific Probe Development: Leveraging bupranolol’s affinity to label beta-2 receptors in PET imaging [5].
  • Real-World Evidence: Utilizing decentralized trial designs to assess underrepresented populations [6].
  • Drug Repurposing: Evaluating beta-3 antagonism for cancer cachexia or overactive bladder [5] [9].

Bupranolol hydrochloride thus represents both a historical cornerstone and a frontier for pharmacological innovation, demanding integrated structural, metabolic, and clinical investigations to unlock its full potential.

Properties

CAS Number

15148-80-8

Product Name

Bupranolol hydrochloride

IUPAC Name

1-(tert-butylamino)-3-(2-chloro-5-methylphenoxy)propan-2-ol;hydrochloride

Molecular Formula

C14H23Cl2NO2

Molecular Weight

308.2 g/mol

InChI

InChI=1S/C14H22ClNO2.ClH/c1-10-5-6-12(15)13(7-10)18-9-11(17)8-16-14(2,3)4;/h5-7,11,16-17H,8-9H2,1-4H3;1H

InChI Key

WJUUZHQWGKSLIJ-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)Cl)OCC(CNC(C)(C)C)O.Cl

Synonyms

Betadrenol
Bupranolol
KL 255
KL-255
KL255

Canonical SMILES

CC1=CC(=C(C=C1)Cl)OCC(CNC(C)(C)C)O.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.